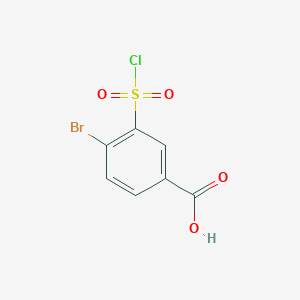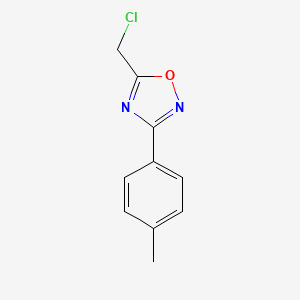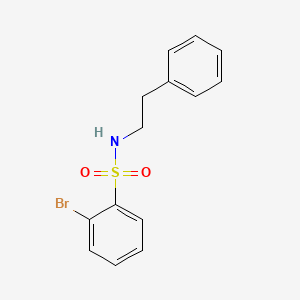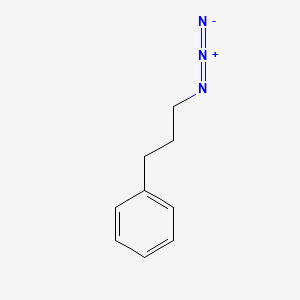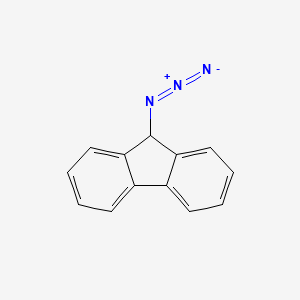
9-azido-9H-fluorene
Overview
Description
9-Azido-9H-fluorene is a chemical compound that belongs to the class of azides. It is characterized by the presence of an azido group (-N₃) attached to the fluorene backbone. This compound is highly reactive and has gained significant attention in various fields of research, including medical, environmental, and industrial applications.
Mechanism of Action
Mode of Action
For instance, 2,7-dichloro-9H-fluorene-based azetidinones have been synthesized and evaluated for their antimicrobial activity against some multidrug-resistant strains and examined for cytotoxic activity against normal lung fibroblast (WI-38), human lung carcinoma (A549), and human breast carcinoma (MDA-MB-231) cell lines .
Biochemical Pathways
SMT-1 strain . The identified intermediates were 9-fluorenone; 3,4-dihydroxy-9-fluorenone; phthalate and protocatechuic acid .
Action Environment
Spillage is unlikely to penetrate the soil, and the product is insoluble and sinks in water .
Biochemical Analysis
Cellular Effects
The effects of 9-azido-9H-fluorene on various types of cells and cellular processes are profound. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspase enzymes and disrupting mitochondrial function . Additionally, it can alter the expression of genes involved in cell cycle regulation and stress response, leading to changes in cellular behavior and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, inhibiting or activating enzymes and altering their activity. For example, this compound has been shown to inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events . Furthermore, it can induce changes in gene expression by interacting with transcription factors and modifying chromatin structure .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are critical factors influencing its long-term effects on cellular function. In vitro studies have demonstrated that this compound is relatively stable at room temperature but can degrade over time when exposed to light and heat . Long-term exposure to this compound has been associated with changes in cellular morphology and function, including alterations in cell proliferation and differentiation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Low doses of this compound have been shown to have minimal toxic effects, while higher doses can lead to adverse outcomes such as organ toxicity and behavioral changes . Threshold effects have been observed, where a specific dosage range induces significant biological responses, including changes in enzyme activity and gene expression . Toxicity studies have highlighted the importance of careful dosage optimization to minimize adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. It undergoes metabolic conversion to form reactive intermediates, which can further interact with cellular components . The primary metabolic pathways include oxidation and reduction reactions, leading to the formation of metabolites such as fluorenone and fluorenol . These metabolites can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes and accumulate in specific cellular compartments . The localization and accumulation of this compound are influenced by its chemical properties and interactions with cellular components. Understanding the transport and distribution mechanisms is essential for optimizing its use in biomedical applications .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, this compound can localize to the mitochondria, where it exerts its effects on mitochondrial function and apoptosis . The precise localization of this compound within cells is essential for understanding its biological activity and optimizing its use in research and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-azido-9H-fluorene typically involves the azidation of 9H-fluorene derivatives. One common method is the reaction of 9-bromo-9H-fluorene with sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) under reflux conditions. The reaction proceeds via nucleophilic substitution, where the bromine atom is replaced by the azido group .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 9-Azido-9H-fluorene undergoes various types of chemical reactions, including:
Cycloaddition Reactions: It participates in 1,3-dipolar cycloaddition reactions with dipolarophiles such as alkenes and alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Cycloaddition: Typically involves the use of copper(I) catalysts in the presence of alkenes or alkynes.
Reduction: Commonly employs reducing agents like LiAlH₄ or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Utilizes nucleophiles such as amines or thiols in polar solvents .
Major Products:
Scientific Research Applications
9-Azido-9H-fluorene has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of heterocyclic compounds and as a reagent in click chemistry.
Biology: Employed in the study of biological systems due to its ability to form stable triazole linkages with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Comparison with Similar Compounds
9-Silafluorene: Contains a silicon atom in place of the carbon atom at the 9-position of fluorene.
9-Germafluorene: Contains a germanium atom at the 9-position.
9-Diazo-9H-fluorene: Contains a diazo group instead of an azido group.
Uniqueness of 9-Azido-9H-fluorene: this compound is unique due to its high reactivity and versatility in various chemical reactions. Its ability to form stable triazole linkages makes it valuable in click chemistry and the synthesis of complex molecules.
Properties
IUPAC Name |
9-azido-9H-fluorene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c14-16-15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJUGTQVVISLBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40402009 | |
| Record name | 9-azido-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24040-37-7 | |
| Record name | NSC88983 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88983 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-azido-9H-fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40402009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

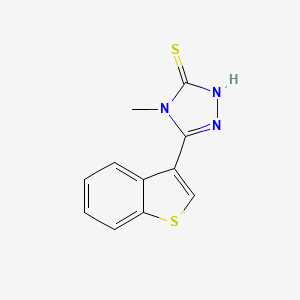
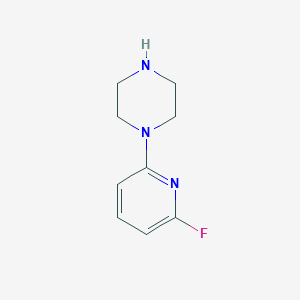
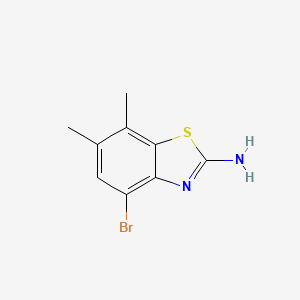

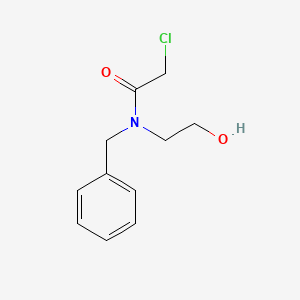

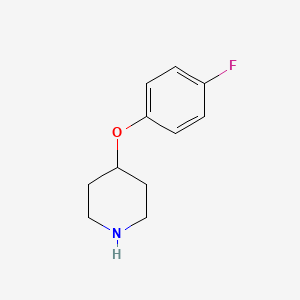

![5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1274939.png)

